4-Bromo-2-(1,2,4-oxadiazol-3-yl)phenol

Medicinal Chemistry SAR Analysis Chemical Synthesis

4-Bromo-2-(1,2,4-oxadiazol-3-yl)phenol (CAS: 1262412-41-8) is a heterocyclic compound with the molecular formula C8H5BrN2O2 and a molecular weight of 241.04 g/mol. It features a unique substitution pattern: a phenol core with a bromine atom at the para position and a 1,2,4-oxadiazole ring at the ortho position.

Molecular Formula C8H5BrN2O2
Molecular Weight 241.04 g/mol
Cat. No. B12448024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(1,2,4-oxadiazol-3-yl)phenol
Molecular FormulaC8H5BrN2O2
Molecular Weight241.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C2=NOC=N2)O
InChIInChI=1S/C8H5BrN2O2/c9-5-1-2-7(12)6(3-5)8-10-4-13-11-8/h1-4,12H
InChIKeyWMRULONDTYVHRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-(1,2,4-oxadiazol-3-yl)phenol: A Structurally Unique Heterocyclic Building Block for Targeted Synthesis and Screening


4-Bromo-2-(1,2,4-oxadiazol-3-yl)phenol (CAS: 1262412-41-8) is a heterocyclic compound with the molecular formula C8H5BrN2O2 and a molecular weight of 241.04 g/mol . It features a unique substitution pattern: a phenol core with a bromine atom at the para position and a 1,2,4-oxadiazole ring at the ortho position . This specific arrangement distinguishes it from other bromo-oxadiazole-phenol isomers and provides a distinct scaffold for exploring structure-activity relationships (SAR) in medicinal chemistry and agrochemical research.

Why 4-Bromo-2-(1,2,4-oxadiazol-3-yl)phenol Is Not Interchangeable with Other Oxadiazole-Phenol Analogs


The specific substitution pattern of 4-Bromo-2-(1,2,4-oxadiazol-3-yl)phenol—a para-bromo and ortho-oxadiazole arrangement on the phenol ring—is not merely a cosmetic variation. In heterocyclic chemistry, the relative position of substituents dictates molecular geometry, electronic distribution, and hydrogen-bonding capabilities [1]. For instance, its positional isomer, 2-bromo-4-(1,2,4-oxadiazol-3-yl)phenol (PubChem CID: 136063963), shares the identical molecular formula but differs in substituent placement, which would alter its dipole moment and potential binding interactions . Furthermore, the 1,2,4-oxadiazole ring itself imparts a distinct set of physicochemical properties compared to its isomeric 1,3,4-oxadiazole counterparts, including a marked difference in lipophilicity (log D) [2]. Therefore, substituting this compound with a generic analog in a synthetic or screening workflow carries a high risk of introducing uncontrolled variables, invalidating SAR hypotheses and leading to irreproducible results.

Quantitative Evidence for Selecting 4-Bromo-2-(1,2,4-oxadiazol-3-yl)phenol Over Analogs


Structural Differentiation from Positional Isomer 2-Bromo-4-(1,2,4-oxadiazol-3-yl)phenol

4-Bromo-2-(1,2,4-oxadiazol-3-yl)phenol is a distinct positional isomer of 2-bromo-4-(1,2,4-oxadiazol-3-yl)phenol. The key differentiation lies in the substitution pattern on the phenol ring: the target compound features the bromine and oxadiazole groups in a para and ortho relationship, respectively, whereas its isomer has them in an ortho and para arrangement . This structural difference creates a unique molecular geometry and electronic distribution profile.

Medicinal Chemistry SAR Analysis Chemical Synthesis

Differentiation from Non-Brominated Phenol-Oxadiazole Scaffolds

The presence of the para-bromo substituent in 4-Bromo-2-(1,2,4-oxadiazol-3-yl)phenol distinguishes it from its non-halogenated parent scaffold, 2-(1,2,4-oxadiazol-3-yl)phenol. Halogen atoms like bromine significantly increase a molecule's lipophilicity (LogP), which can enhance passive membrane permeability [1]. This class-level effect is well-documented; for example, the introduction of a para-bromo substituent to a phenyl ring can increase the calculated LogP by approximately 1.0 unit compared to the unsubstituted analog [2].

Medicinal Chemistry Physicochemical Property Prediction Lipophilicity

Differentiation from 1,3,4-Oxadiazole Isomers via Lipophilicity

The 1,2,4-oxadiazole core of the target compound confers distinct physicochemical properties compared to its 1,3,4-oxadiazole isomer. A systematic matched-pair analysis by AstraZeneca revealed that 1,3,4-oxadiazole isomers consistently exhibit a log D value approximately one order of magnitude (one log unit) lower than their 1,2,4-oxadiazole partners [1]. This means a 1,2,4-oxadiazole derivative will be significantly more lipophilic than a structurally analogous 1,3,4-oxadiazole.

Medicinal Chemistry Physicochemical Properties Lipophilicity

Antimicrobial Class-Level Activity Inference for Gram-Negative Bacteria

While specific MIC data for 4-Bromo-2-(1,2,4-oxadiazol-3-yl)phenol is not publicly available, its structural class has been shown to possess antimicrobial activity. Patents describe oxadiazole and phenol derivatives as antibacterial agents, particularly noting the activity of related 1,2,4-oxadiazole analogs against Gram-negative bacteria by inhibiting the IspD and IspE enzymes in the MEP pathway [1]. The compound's structure, containing both a halogenated phenol and a 1,2,4-oxadiazole, aligns with the general pharmacophore described for this novel mechanism of action.

Antimicrobial Research Antibiotic Discovery MEP Pathway

High-Value Research Applications for 4-Bromo-2-(1,2,4-oxadiazol-3-yl)phenol


Medicinal Chemistry: Optimizing Lipophilicity and Membrane Permeability

Due to its unique combination of a lipophilic bromine atom and a 1,2,4-oxadiazole core, 4-Bromo-2-(1,2,4-oxadiazol-3-yl)phenol is an ideal scaffold for medicinal chemists seeking to fine-tune the lipophilicity (LogP/LogD) of lead compounds [1]. As established, the 1,2,4-oxadiazole ring imparts a log D value approximately one unit higher than its 1,3,4-oxadiazole isomer, and the bromine atom further increases LogP compared to non-halogenated analogs [2]. This makes it a strategic choice for designing molecules that require enhanced passive membrane permeability to reach intracellular targets.

Antibiotic Discovery: Targeting the Gram-Negative MEP Pathway

This compound serves as a key building block for synthesizing novel antibacterial agents that target the non-mammalian MEP pathway (IspD/IspE enzymes) in Gram-negative bacteria [3]. Its oxadiazole-phenol-bromine pharmacophore aligns with patent disclosures of a new class of antibiotics with a unique mechanism of action. Researchers investigating treatments for drug-resistant pathogens can use this scaffold to develop and test next-generation antibiotics with a favorable selectivity profile, as the target pathway is absent in humans [3].

Chemical Biology: Developing Isomer-Specific Chemical Probes

The specific ortho-oxadiazole/para-bromo arrangement of 4-Bromo-2-(1,2,4-oxadiazol-3-yl)phenol makes it an essential tool for structure-activity relationship (SAR) studies . By using this exact positional isomer, researchers can probe the impact of precise substitution patterns on target binding and biological activity, distinguishing its effects from those of its isomer, 2-bromo-4-(1,2,4-oxadiazol-3-yl)phenol . This level of precision is critical for validating computational models and generating robust, reproducible data in chemical probe development.

Agrochemical Development: Synthesis of Novel Fungicides

The 1,2,4-oxadiazole moiety is a recognized scaffold in the development of modern fungicides, with numerous patents describing its use for protecting crops against phytopathogenic fungi [4]. 4-Bromo-2-(1,2,4-oxadiazol-3-yl)phenol offers a convenient, functionalized starting point for creating a diverse library of analogs for screening against fungal targets. Its bromine atom serves as a versatile handle for further diversification via cross-coupling reactions, accelerating the hit-to-lead process in agrochemical discovery.

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